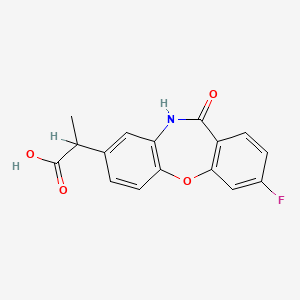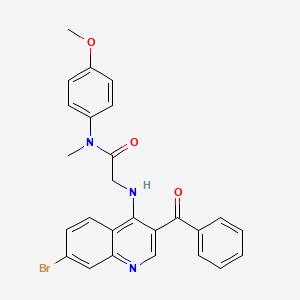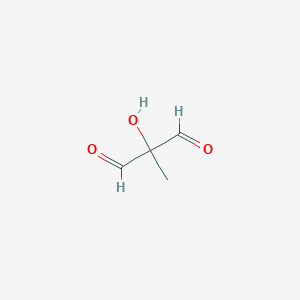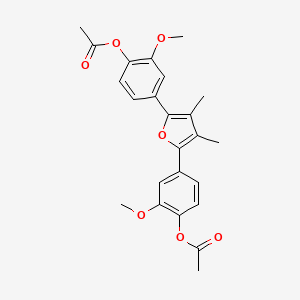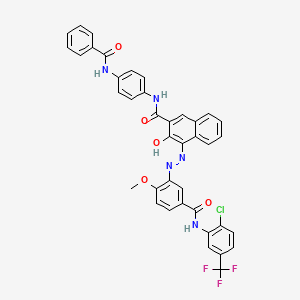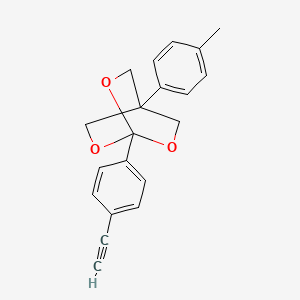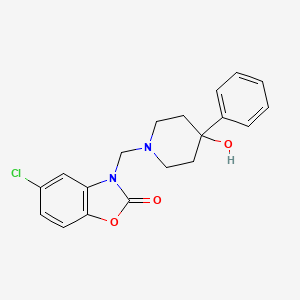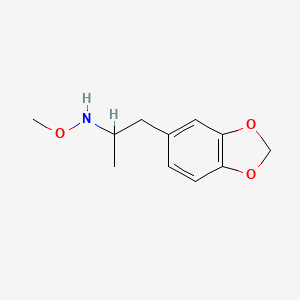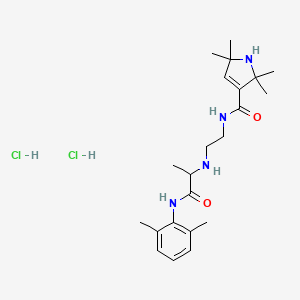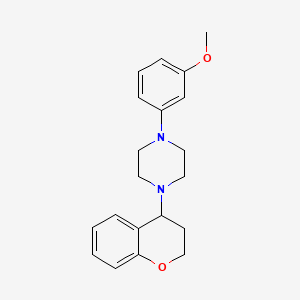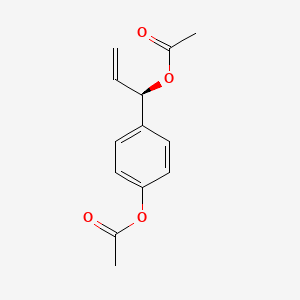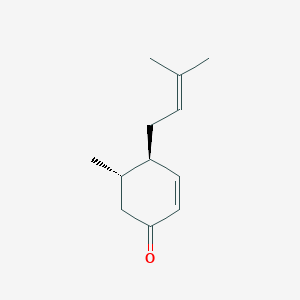
2-Cyclohexen-1-one, 5-methyl-4-(3-methyl-2-butenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexen-1-one, 5-methyl-4-(3-methyl-2-butenyl)- is an organic compound belonging to the class of cyclohexenones It is characterized by a cyclohexene ring with a ketone functional group and additional methyl and butenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 5-methyl-4-(3-methyl-2-butenyl)- can be achieved through several methods:
Acid Hydrolysis and Decarboxylation: This method involves the acid hydrolysis and subsequent decarboxylation of a corresponding carboxylate derivative.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 5-methyl-4-(3-methyl-2-butenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the ketone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
2-Cyclohexen-1-one, 5-methyl-4-(3-methyl-2-butenyl)- has several applications in scientific research:
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 5-methyl-4-(3-methyl-2-butenyl)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways.
Pathways Involved: It may participate in oxidative and reductive metabolic pathways, influencing cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A simpler analog with a similar cyclohexene ring and ketone group.
3-Methyl-2-cyclohexen-1-one: Another analog with a methyl substituent on the cyclohexene ring.
Uniqueness
2-Cyclohexen-1-one, 5-methyl-4-(3-methyl-2-butenyl)- is unique due to its additional methyl and butenyl substituents, which confer distinct chemical properties and reactivity compared to its simpler analogs.
Properties
CAS No. |
71820-50-3 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
(4R,5S)-5-methyl-4-(3-methylbut-2-enyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C12H18O/c1-9(2)4-5-11-6-7-12(13)8-10(11)3/h4,6-7,10-11H,5,8H2,1-3H3/t10-,11-/m0/s1 |
InChI Key |
CGASAKPGTGHEIM-QWRGUYRKSA-N |
Isomeric SMILES |
C[C@H]1CC(=O)C=C[C@@H]1CC=C(C)C |
Canonical SMILES |
CC1CC(=O)C=CC1CC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


